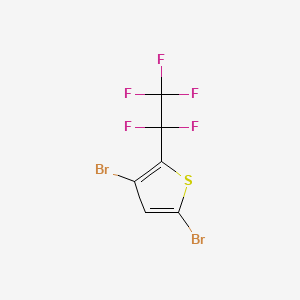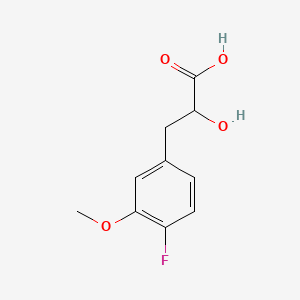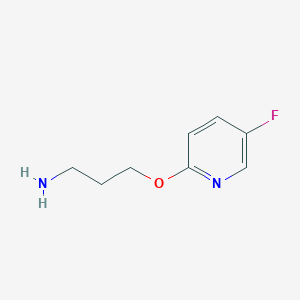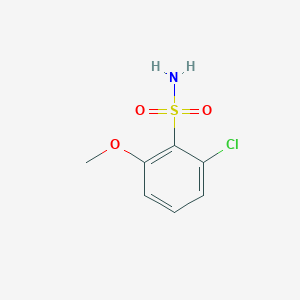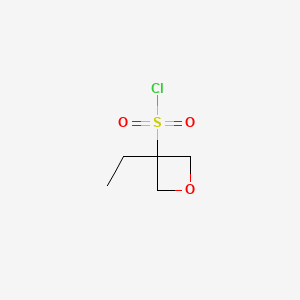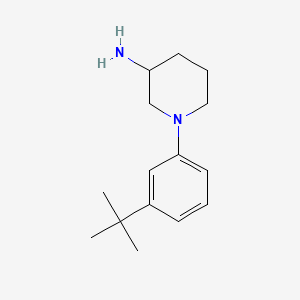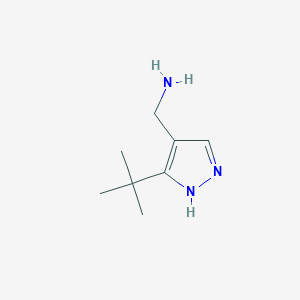
(3-(Tert-butyl)-1h-pyrazol-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine is a chemical compound characterized by its pyrazole ring structure with a tert-butyl group attached to the third position and an amine group attached to the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation, where tert-butyl chloride reacts with the pyrazole ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or amides.
Reduction: The compound can be reduced to form amines or hydrazines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Nitro derivatives, amides, and nitriles.
Reduction: Primary, secondary, or tertiary amines, hydrazines.
Substitution: Nitro-pyrazoles, halogenated pyrazoles.
Scientific Research Applications
(3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Pyrazole: The parent compound without the tert-butyl group.
Tert-butylphenylmethanamine: Similar structure but with a phenyl ring instead of a pyrazole ring.
Pyrazolylmethanamines: Other derivatives of pyrazole with different substituents.
Uniqueness: (3-(Tert-butyl)-1H-pyrazol-4-yl)methanamine is unique due to its combination of the pyrazole ring and the tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This combination can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H15N3 |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
(5-tert-butyl-1H-pyrazol-4-yl)methanamine |
InChI |
InChI=1S/C8H15N3/c1-8(2,3)7-6(4-9)5-10-11-7/h5H,4,9H2,1-3H3,(H,10,11) |
InChI Key |
RROXPBCHBGEMAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=NN1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



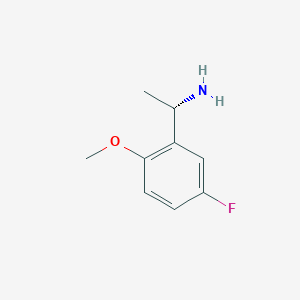
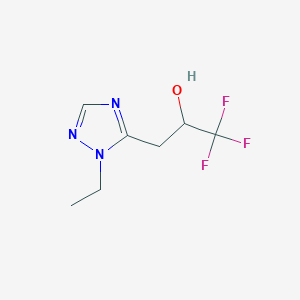

![4-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}but-2-ynoicacid](/img/structure/B15321633.png)
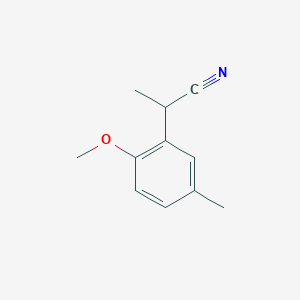
![Bicyclo[1.1.1]pentane-1-sulfonylchloride](/img/structure/B15321643.png)
![3-{Spiro[2.2]pentan-1-yl}-1,2-oxazol-5-amine](/img/structure/B15321648.png)
